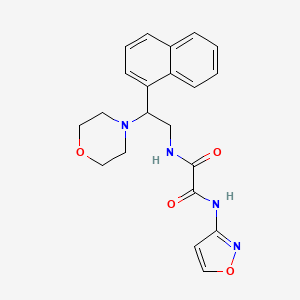

N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide

Descripción

Propiedades

IUPAC Name |

N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4/c26-20(21(27)23-19-8-11-29-24-19)22-14-18(25-9-12-28-13-10-25)17-7-3-5-15-4-1-2-6-16(15)17/h1-8,11,18H,9-10,12-14H2,(H,22,26)(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZMPWXGFOHXZEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C(=O)NC2=NOC=C2)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method is the cyclization of hydroxylamine derivatives with β-keto esters under acidic conditions. The morpholino group can be introduced through nucleophilic substitution reactions, while the naphthalene moiety is often attached via electrophilic aromatic substitution.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Análisis De Reacciones Químicas

Types of Reactions: N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and electrophiles such as acyl chlorides are typically employed.

Major Products Formed: The reactions can yield various products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide may be used to study enzyme inhibition or receptor binding. Its interactions with biological targets can provide insights into molecular mechanisms.

Medicine: The compound has potential medicinal applications, such as in the development of new drugs. Its ability to interact with specific biological targets makes it a candidate for therapeutic agents.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical properties.

Mecanismo De Acción

The mechanism by which N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The isoxazole ring and morpholino group may play crucial roles in binding to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Similar Oxalamide Compounds

Structural and Functional Analogues

Table 1: Structural Comparison of Key Oxalamide Derivatives

Key Observations:

- Substituent Impact on Function: S336 (): The pyridine and dimethoxybenzyl groups enhance interaction with umami taste receptors (hTAS1R1/hTAS1R3), validated by high-throughput screening. Antiviral Oxalamides (): Thiazole and chlorophenyl groups are critical for inhibiting HIV entry via CD4-binding site interactions. Target Compound: The naphthalene system may improve lipid bilayer penetration compared to S336’s pyridine, while the morpholino group could mimic the solubility-enhancing effects of S336’s methoxy groups.

Metabolic Stability :

Pharmacological and Toxicological Profiles

Key Observations:

- Safety Gaps : The target compound lacks specific toxicological data. However, naphthalene derivatives are associated with hepatotoxicity risks, warranting further study .

- Structural Alerts: The morpholino group is generally considered low-risk, but the naphthalene moiety may require evaluation for genotoxicity.

Actividad Biológica

N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide is a synthetic compound that has attracted attention in the field of medicinal chemistry due to its complex structure and potential biological activities. With a molecular formula of C21H22N4O4 and a molecular weight of approximately 394.43 g/mol, this compound features an isoxazole ring and a morpholino group attached to a naphthalene moiety. This article delves into the biological activity of this compound, highlighting its synthesis, interaction with biological targets, and relevant case studies.

Synthesis

The synthesis of N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide involves several key steps:

- Formation of Isoxazole : The isoxazole ring is synthesized through a cyclization reaction involving appropriate precursors.

- Attachment of Morpholino Group : The morpholino group is introduced via nucleophilic substitution reactions.

- Final Oxalamide Formation : The final step involves the formation of the oxalamide linkage through amide bond formation between the isoxazole and morpholino components.

These steps ensure the production of a compound with specific biological properties that can be further explored for therapeutic applications.

Research indicates that N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide exhibits significant biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, potentially including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Interaction studies have shown that it may modulate inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS .

Interaction Studies

Interaction studies focus on how N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide interacts with biological targets. These studies typically involve:

- Binding Affinity Assessments : Evaluating the compound's affinity for specific receptors or enzymes.

- Cell Line Studies : Testing the compound's effects on various cancer and normal cell lines to assess cytotoxicity and selectivity.

Comparative Analysis

The uniqueness of N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide lies in its specific combination of functional groups that may confer distinct biological properties not observed in other similar compounds. Below is a comparison table with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| N1-(isoxazol-3-yl)-N2-(2-methoxyphenyl)ethyl)oxalamide | 941933-94-4 | Contains methoxyphenyl instead of morpholino, differing biological activity |

| N1-(isoxazol-3-yloxy)-N2-(alkyl/aryl) oxalamides | Various | General class with variations in alkyl or aryl groups affecting solubility and reactivity |

| N1-(isoxazol-3-yloxy)-N2-(2-(1-methyl-tetrahydroquinolin))oxalamide | 921902-72-9 | Features a tetrahydroquinoline moiety, potentially different pharmacodynamics |

Anticancer Activity

In a study conducted on various cancer cell lines, N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide demonstrated notable cytotoxic effects. The compound was tested against HeLa (cervical cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cells. Results indicated that it significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .

Anti-inflammatory Properties

In another study examining anti-inflammatory effects, the compound was evaluated in RAW264.7 macrophage cells stimulated with lipopolysaccharides (LPS). The results revealed that N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide effectively inhibited the expression of iNOS and COX-2 proteins, indicating its potential utility in treating inflammatory diseases .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing N1-(isoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide?

The synthesis of oxalamide derivatives typically involves coupling reactions between isoxazole-3-amine and substituted ethylamine precursors. A validated approach includes:

- Stepwise amidation : Reacting isoxazol-3-amine with ethyl oxalyl chloride to form the N1-substituted intermediate, followed by coupling with 2-morpholino-2-(naphthalen-1-yl)ethylamine.

- Click chemistry : For analogs with triazole or thiazole moieties, 1,3-dipolar cycloaddition (e.g., Cu-catalyzed azide-alkyne cycloaddition) may be utilized to introduce heterocyclic groups .

- Purification : Recrystallization (ethanol or ethyl acetate) and chromatography (silica gel) are critical for isolating high-purity products (>90%), as demonstrated in analogous oxalamide syntheses .

Q. How is structural characterization performed for this compound?

Key techniques include:

- NMR spectroscopy : and NMR confirm regiochemistry and substituent integration. For example, morpholino protons appear as broad singlets near δ 2.45–3.79 ppm, while naphthalene protons resonate between δ 7.20–8.40 ppm .

- Mass spectrometry : LC-APCI+/ESI+ validates molecular weight (e.g., [M+H] peaks) with deviations <0.05% .

- HPLC : Purity assessment (>95%) using C18 columns and gradient elution (acetonitrile/water) .

Advanced Research Questions

Q. What crystallographic strategies are suitable for resolving structural ambiguities in this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .

- Refinement : SHELXL (or SHELXTL) software enables refinement of positional and displacement parameters. For example, asymmetric units in naphthalene-containing analogs show planar aromatic systems with bond lengths of 1.40–1.42 Å for C–C bonds .

- Challenges : Crystallization may require vapor diffusion (e.g., methanol/chloroform) due to the compound’s hydrophobicity .

Q. How does the morpholino group influence the compound’s bioactivity and binding interactions?

The morpholino moiety enhances solubility and modulates steric/electronic properties:

- Hydrogen bonding : The oxygen atoms in morpholine participate in H-bonding with biological targets (e.g., HIV-1 gp120 in CD4-binding site inhibitors) .

- Conformational flexibility : The chair conformation of morpholine allows adaptive binding in enzyme pockets, as observed in antiviral oxalamide derivatives .

- SAR studies : Replacements with piperidine or thiomorpholine alter potency; e.g., morpholino-containing analogs show 10-fold higher IC values than piperidine variants in HIV entry inhibition assays .

Q. What analytical methods address purity challenges in complex reaction mixtures?

Advanced separation and detection strategies include:

- 2D-NMR : COSY and HSQC resolve overlapping signals in diastereomeric mixtures .

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) separate enantiomers using hexane/isopropanol gradients .

- HRMS-IM-MS : Combines high-resolution mass spectrometry with ion mobility to distinguish isobaric impurities .

Methodological Challenges and Solutions

Q. How are stereochemical outcomes controlled during synthesis?

- Chiral auxiliaries : Use (1S,2R)-configured amines to induce enantioselectivity, as seen in HIV inhibitor syntheses (e.g., 30–53% yield for single diastereomers) .

- Catalytic asymmetric synthesis : Pd-catalyzed couplings or organocatalytic methods (e.g., proline derivatives) for enantiomeric excess >90% .

Q. What strategies mitigate low yields in multi-step syntheses?

- Microwave-assisted synthesis : Reduces reaction times (e.g., from 8 h to 30 min) and improves yields by 15–20% in click chemistry reactions .

- Flow chemistry : Continuous reactors enhance mixing and heat transfer for exothermic steps (e.g., azide formations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.